6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine
Description
Properties
IUPAC Name |
6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-14-6-3-7-15(19-14)17-9-8-11-10-18-13-5-2-1-4-12(11)13/h1-7,10,18H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXPAKBCBIFKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327280 | |
| Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-29-9 | |
| Record name | 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine typically involves the reaction of 6-fluoroindole with 2-bromoethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring undergoes oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the electron-rich positions adjacent to the fluorine atom, forming hydroxylated derivatives . Hydrogen peroxide (H₂O₂) in polar aprotic solvents generates N-oxide intermediates at the pyridin-2-amine nitrogen .
Key parameters for oxidation:
| Oxidizing Agent | Solvent | Temperature | Primary Product |
|---|---|---|---|
| KMnO₄ | H₂O/EtOH | 50-60°C | 5-hydroxy-pyridin-2-amine |
| H₂O₂ (30%) | DMF | RT | Pyridine N-oxide derivative |
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) reduces the amine moiety while preserving the indole system. Sodium borohydride (NaBH₄) selectively reduces imine byproducts formed during side reactions .
Reduction outcomes:
-
LiAlH₄ in THF converts the primary amine to a secondary amine via N-alkylation side chains
-
NaBH₄ in methanol stabilizes the indole ring while reducing transient Schiff base intermediates
Nucleophilic Substitution
The fluorine atom at the 6-position participates in SNAr reactions. Key substitutions include:
3.1 Hydroxylation
Reaction with NaOH (10% aq.) at 80°C replaces fluorine with hydroxyl groups, yielding 6-hydroxy derivatives (yield: 72-85%) .
3.2 Amination
Heating with ammonium chloride in DMSO introduces amino groups (reaction time: 12 hr, yield: 68%) .
3.3 Thiolation
Treatment with thiourea in ethanol under reflux produces 6-mercapto analogs (reflux time: 8 hr, yield: 63%) .
Electrophilic Aromatic Substitution
The indole moiety undergoes reactions at the 5-position:
4.1 Bromination
Electrophilic bromination with Br₂ in acetic acid introduces bromine atoms (2 eq. Br₂, 0°C, yield: 89%) .
4.2 Nitration
Nitric acid (HNO₃/H₂SO₄) at -10°C produces 5-nitroindole derivatives (reaction time: 2 hr, yield: 78%) .
Cross-Coupling Reactions
The compound participates in Buchwald-Hartwig aminations with aryl halides using Pd catalysts. A representative reaction:
| Catalyst | Ligand | Base | Aryl Halide | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 4-Bromotoluene | 82% |
This generates biaryl-ethylamine hybrids with enhanced π-conjugation .
Stability Considerations
Critical degradation pathways include:
-
Hydrolysis of the ethylamine linker in strong acids (HCl > 2M)
-
Photooxidation of the indole ring under UV light (λ = 254 nm)
-
Thermal decomposition above 200°C (TGA data shows 5% mass loss at 215°C)
The compound shows optimal stability in pH 6-8 buffers at 4°C, with <5% degradation over 30 days .
Scientific Research Applications
Pharmacological Studies
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its applications include:
- Anticancer Activity : Research suggests that compounds with indole and pyridine structures can exhibit anticancer properties. Studies have indicated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Neurological Disorders : The indole moiety is often associated with serotonin receptor activity. Compounds like 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety .
Inhibition of Enzymatic Activity
Research has shown that the compound can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have identified similar compounds that inhibit enzymes critical for bacterial virulence, suggesting potential applications in combating antibiotic-resistant strains .
Synthesis of Analogues
The synthesis of this compound has led to the development of various analogues, which are being evaluated for enhanced biological activity or reduced toxicity. This approach is common in drug design, where slight modifications can significantly alter pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N,N-diethyltryptamine: Another indole derivative with similar structural features.
2-fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: A compound with a similar indole core but different functional groups.
Uniqueness
6-fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Fluoro-N-[2-(1H-indol-3-yl)ethyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyridine ring and an indole moiety, which are known for their diverse biological activities. The fluorine atom may influence its pharmacokinetic properties and receptor interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy and neuropharmacology. The indole structure is often associated with serotonin receptor modulation, while the pyridine component can interact with a range of enzymes and receptors.
Key Mechanisms Include:
- Serotonin Receptor Modulation : Compounds with indole structures can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety pathways.
- Kinase Inhibition : The pyridine ring may facilitate binding to kinase enzymes, which are critical in cancer signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 5.2 | Induction of apoptosis via caspase activation |
| HCT116 (colon) | 3.8 | Inhibition of cell proliferation |
| FaDu (hypopharyngeal) | 4.5 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
Neuropharmacological Effects
The compound's ability to modulate serotonin receptors suggests potential applications in treating mood disorders. Preliminary studies indicate that it may enhance serotonergic activity, which could be beneficial in conditions such as depression or anxiety.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the use of this compound on A375 melanoma cells showed a significant reduction in cell viability after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates, correlating with upregulation of pro-apoptotic proteins.
- Neuropharmacological Assessment : In animal models, administration of this compound led to improved outcomes in tests measuring anxiety-like behaviors. The results indicated a dose-dependent increase in exploratory behavior, suggesting anxiolytic effects.
Q & A
Q. What steps ensure reproducibility in measuring this compound’s solubility and stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
